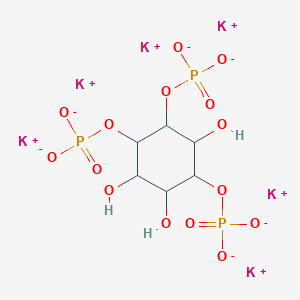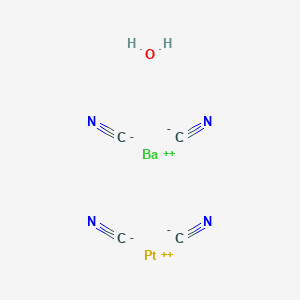
barium(2+);platinum(2+);tetracyanide;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by its yellow powder appearance and is soluble in water . It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Barium tetracyanoplatinate(II) hydrate can be synthesized through the reaction of barium chloride with potassium tetracyanoplatinate(II) in an aqueous solution. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction is as follows:
[ \text{BaCl}_2 + \text{K}_2[\text{Pt(CN)}_4] \rightarrow \text{BaPt(CN)}_4 \cdot x\text{H}_2\text{O} + 2\text{KCl} ]
Industrial Production Methods
In industrial settings, the production of barium tetracyanoplatinate(II) hydrate involves similar synthetic routes but on a larger scale. The process includes the purification of raw materials, precise control of reaction conditions, and the use of advanced equipment to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Barium tetracyanoplatinate(II) hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: It can also be reduced, typically using reducing agents such as hydrogen or hydrazine.
Substitution: Ligand substitution reactions can occur, where the cyanide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, hydrazine, and sodium borohydride are commonly used.
Substitution: Ligand exchange reactions often involve the use of other cyanide complexes or ligands like ammonia and phosphines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction can produce lower oxidation state species .
科学研究应用
Barium tetracyanoplatinate(II) hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of platinum-based chemotherapeutic agents.
作用机制
The mechanism of action of barium tetracyanoplatinate(II) hydrate involves its interaction with molecular targets such as DNA, proteins, and enzymes. The platinum center can form coordination bonds with nucleophilic sites on these biomolecules, leading to the inhibition of their normal functions. This interaction is particularly relevant in its potential anticancer activity, where it can interfere with DNA replication and transcription .
相似化合物的比较
Similar Compounds
Platinum(II) cyanide complexes: These compounds share similar coordination environments but may differ in their counterions and hydration states.
Barium hexacyanoferrate(II): Another barium cyanide complex with different metal centers and coordination geometries.
Tetraammineplatinum(II) hydrogen phosphate: A platinum complex with different ligands and applications.
Uniqueness
Barium tetracyanoplatinate(II) hydrate is unique due to its specific combination of barium and platinum centers with cyanide ligands. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
属性
CAS 编号 |
699012-72-1 |
|---|---|
分子式 |
C4H2BaN4OPt |
分子量 |
454.50 g/mol |
IUPAC 名称 |
barium(2+);platinum(2+);tetracyanide;hydrate |
InChI |
InChI=1S/4CN.Ba.H2O.Pt/c4*1-2;;;/h;;;;;1H2;/q4*-1;+2;;+2 |
InChI 键 |
CZDSTFFCJXGHPD-UHFFFAOYSA-N |
规范 SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[Ba+2].[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B12284915.png)
![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B12284925.png)
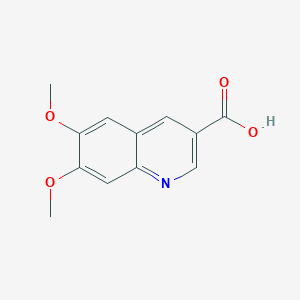
![Methyl 3-[(propan-2-yl)oxy]propanoate](/img/structure/B12284935.png)
![N-[(3S,4R,5R,6R)-4,5-Bis(phenylmethoxy)-6-[(phenylmethoxy)methyl]-3-piperidinyl]acetamide](/img/structure/B12284938.png)
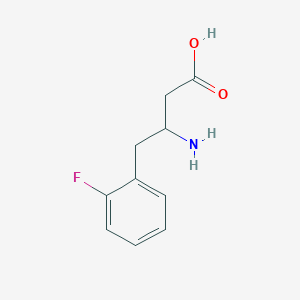
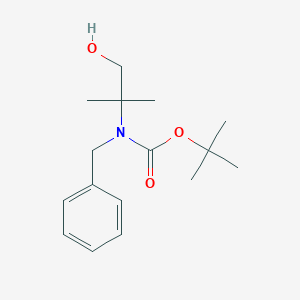
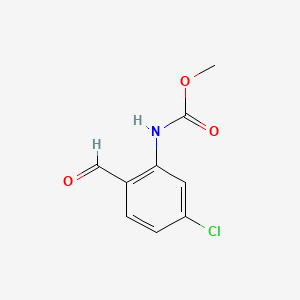
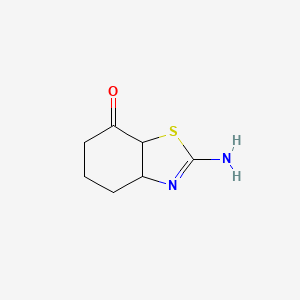

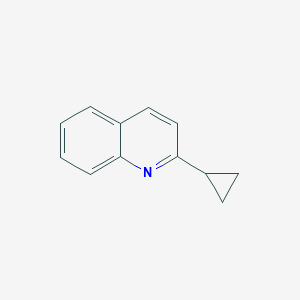
![1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B12284983.png)
